{5-methyl-[1,1'-biphenyl]-3-yl}boronic acid
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Overview
Description
{5-methyl-[1,1’-biphenyl]-3-yl}boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a biphenyl structure with a methyl substituent at the 5-position. The boronic acid group imparts unique reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-methyl-[1,1’-biphenyl]-3-yl}boronic acid typically involves the following steps:
Bromination: The starting material, 5-methylbiphenyl, is brominated to introduce a bromine atom at the 3-position.
Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then reacted with a boron source, such as trimethyl borate, to form the boronic acid.
Industrial Production Methods
In an industrial setting, the production of {5-methyl-[1,1’-biphenyl]-3-yl}boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
{5-methyl-[1,1’-biphenyl]-3-yl}boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
{5-methyl-[1,1’-biphenyl]-3-yl}boronic acid has numerous applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic materials.
Chemical Biology: Applied in the study of biological systems and the development of bioactive compounds.
Mechanism of Action
The mechanism of action of {5-methyl-[1,1’-biphenyl]-3-yl}boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the biphenyl structure and methyl substituent.
4-Biphenylboronic Acid: Similar biphenyl structure but without the methyl substituent.
Methylboronic Acid: Contains a methyl group but lacks the biphenyl structure.
Uniqueness
{5-methyl-[1,1’-biphenyl]-3-yl}boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the biphenyl structure and the methyl group enhances its utility in various synthetic applications.
Properties
CAS No. |
1438810-06-0 |
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Molecular Formula |
C13H13BO2 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
(3-methyl-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
InChI Key |
NVHLSINFUXNPRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2=CC=CC=C2)C)(O)O |
Purity |
95 |
Origin of Product |
United States |
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